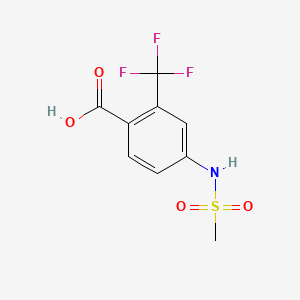

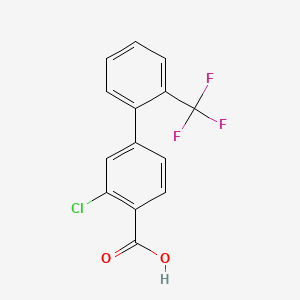

![molecular formula C8H9N3 B578509 7-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260854-91-8](/img/structure/B578509.png)

7-Methylimidazo[1,2-A]pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

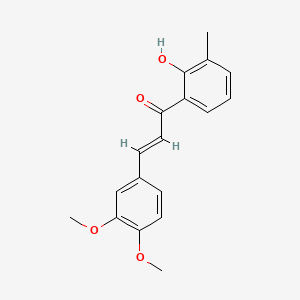

7-Methylimidazo[1,2-A]pyridin-2-amine, also known as [(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride, is a chemical compound with the molecular weight of 234.13 . It is typically stored at room temperature and appears as a solid .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine has been achieved through reactions with sodium methoxide . The reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine has also been reported, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

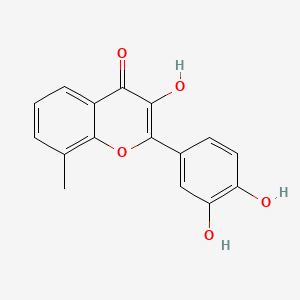

The molecular structure of this compound is represented by the formula C8H8N2 . The InChI code for this compound is 1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aza-Michael–Mannich reaction, chiral compounds synthesis, etc . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 132.1625 and a density of 1.1±0.1 g/cm3 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

These compounds play a significant role in the synthesis of complex heterocyclic structures like pyrido[1,2-a]benzimidazoles, which have applications in medicinal and materials chemistry (Masters et al., 2011).

Cytotoxic Activity in Medicinal Chemistry

Derivatives of 7-Methylimidazo[1,2-A]pyridin-2-amine have been studied for their cytotoxic activity, particularly in the development of cancer therapeutics. They have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation (Vilchis-Reyes et al., 2010).

Water-Mediated Synthesis

Innovative synthetic methods, like water-mediated hydroamination and silver-catalyzed aminooxygenation, have been developed for these compounds, offering more environmentally friendly and efficient synthesis routes (Mohan et al., 2013).

Synthesis of Novel Heterocyclic Systems

The compound has been used in the synthesis of novel heterocyclic systems like imidazol[1′,2′:1,2]pyrimido[5,4-d][1,3]thiazoles, which could have potential applications in pharmaceuticals (Bakavoli et al., 2001).

Crystal Structure Analysis

Research in crystallography involving this compound derivatives has led to a better understanding of molecular interactions and structures, which is vital for drug design (Dhanalakshmi et al., 2018).

Antiulcer Agents

Some derivatives have been synthesized as potential antisecretory and cytoprotective antiulcer agents, showing promise in gastrointestinal therapeutic applications (Starrett et al., 1989).

Fluorescent Properties for Organic Compounds

The study of substituent effects on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including this compound, is significant for the development of novel fluorescent organic compounds (Tomoda et al., 1999).

Mechanism of Action

Target of Action

7-Methylimidazo[1,2-A]pyridin-2-amine is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The primary targets of these compounds are the bacterial cells causing tuberculosis .

Mode of Action

Other imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against mdr-tb and xdr-tb . They interact with the bacterial cells, leading to their inhibition and eventual death .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to interfere with the normal functioning of bacterial cells, leading to their inhibition .

Result of Action

The result of the action of this compound would be the inhibition of bacterial growth, particularly in the case of MDR-TB and XDR-TB . This leads to a reduction in the bacterial load and potentially the resolution of the infection .

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of this compound could involve further exploration of its potential applications in medicinal chemistry and drug discovery research .

Properties

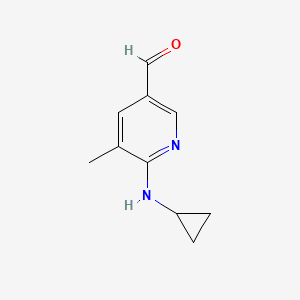

IUPAC Name |

7-methylimidazo[1,2-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGPQLYYJYEYSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B578427.png)

![tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B578429.png)

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)